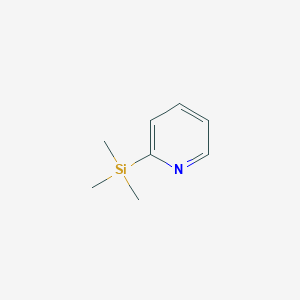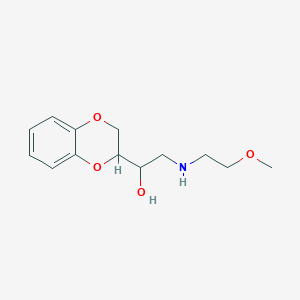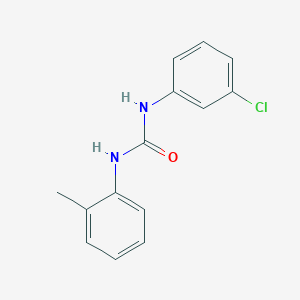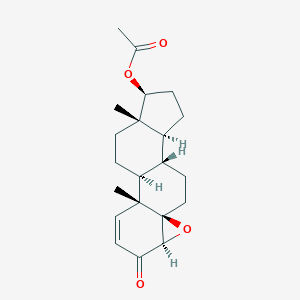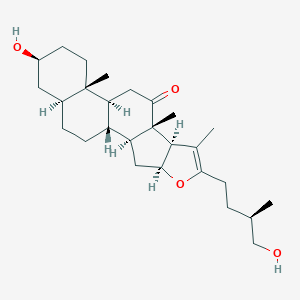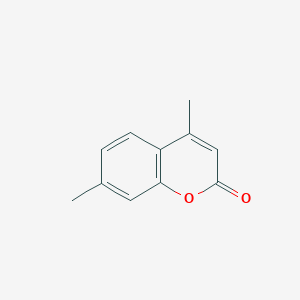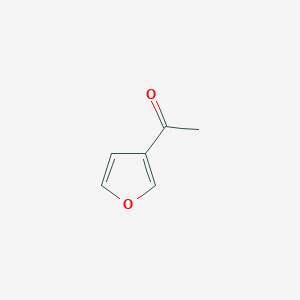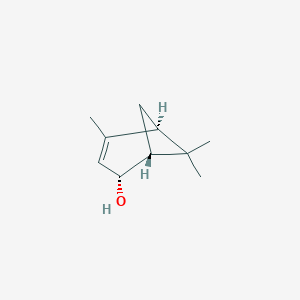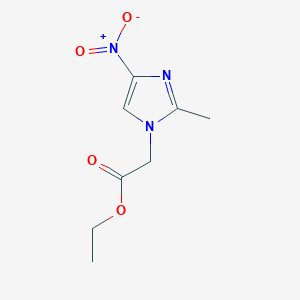
L-Alanyl-L-methionine
説明
Synthesis Analysis
The synthesis of L-Alanyl-L-methionine can be achieved through standard peptide synthesis methods. For example, the use of solid-phase peptide synthesis (SPPS) allows for the controlled and efficient formation of this dipeptide. Additionally, enzymatic synthesis using proteases or ligases offers a biocompatible route, ensuring the preservation of the peptide’s bioactivity.
Molecular Structure Analysis
This compound's structure is characterized by a peptide bond linking the carboxyl group of L-methionine to the amino group of L-alanine. This configuration imparts certain physical and chemical properties unique to dipeptides, including solubility in water and the ability to participate in hydrogen bonding. The presence of the methionine residue also introduces a sulfur atom, affecting the compound's overall reactivity and interaction with other molecules.
Chemical Reactions and Properties
This compound participates in typical peptide reactions, such as hydrolysis, which can be catalyzed by peptidases or occur under acidic or alkaline conditions. The sulfur-containing side chain of methionine may undergo oxidation, influencing the dipeptide’s stability and reactivity. Methionine can also participate in transmethylation reactions due to its role as a methionine donor in biological systems.
Physical Properties Analysis
The physical properties of this compound, such as melting point, solubility, and crystallinity, are influenced by its molecular structure. Dipeptides generally have higher solubility in water compared to their constituent amino acids, owing to their polar nature and the ability to form hydrogen bonds with water molecules.
Chemical Properties Analysis
Chemically, this compound exhibits properties typical of peptides and sulfur-containing amino acids. Its reactivity can include interactions with nucleophiles, participation in redox reactions involving the methionine sulfur atom, and susceptibility to enzymatic breakdown. The dipeptide nature also affects its biological activity, influencing aspects like absorption, metabolism, and bioavailability.
- Görbitz, C. (2003). L-methionyl-L-alanine: a dipeptide with hexagonal symmetry and Z' = 7.
- Rathinasabapathi, B., Fouad, W. M., & Sigua, C. (2001). β-Alanine betaine synthesis in the Plumbaginaceae. Purification and characterization of a trifunctional, S-adenosyl-L-methionine-dependent N-methyltransferase from Limonium latifolium leaves.
科学的研究の応用
Molecular and Therapeutic Effects : L-Alanyl-L-methionine is structurally similar to S-Adenosyl-L-methionine (SAMe), a metabolite present in all living cells. SAMe is crucial for cellular biochemistry, involved in methylation, aminopropylation, and transsulfuration pathways. Studies have focused on its biochemical and molecular roles, with clinical applications in depression, dementia, liver disease, and osteoarthritis (Bottiglieri, 2002).
Antibiotic Transport and Inhibition : The tripeptide antibiotics related to this compound, such as L-phosphinothricyl-alanyl-alanine, have been studied for their transport mechanisms in bacteria. These studies contribute to understanding how such antibiotics are transported into bacterial cells, offering insights into developing new antibacterial strategies (Diddens et al., 1976).
Structural Analysis in Crystals : Research on this compound hemihydrate has revealed the formation of hydrophobic columns within a hydrogen-bond network, involving water molecule polymers. This contributes to our understanding of molecular structures and interactions in crystalline states (Görbitz, 2003).
Protein Interaction Studies : L-Methionine, a component of this compound, has been studied for its interaction with proteins like α-Chymotrypsin. This research helps in understanding the structural and functional changes in proteins in the presence of certain amino acids, which is significant for basic sciences and drug development (Asgharzadeh et al., 2019).
Nutritional and Biochemical Aspects in Poultry : The study of methionine isomers and analogues in broilers sheds light on their effects on growth performance, nutrient absorption, and biochemical parameters. This is crucial for optimizing poultry nutrition and understanding amino acid metabolism in animals (Zhang et al., 2017).
作用機序
Target of Action
L-Alanyl-L-methionine (Ala-Met) is a dipeptide composed of the amino acids alanine and methionine. The primary targets of Ala-Met are the enzymes involved in the metabolic pathways of these amino acids. Methionine, for instance, plays a crucial role in protein synthesis and is a precursor to S-adenosyl-methionine (SAMe), a universal methyl donor . Alanine, on the other hand, is rapidly metabolized via alanine aminotransferase to pyruvate, contributing to antioxidant defense .
Mode of Action
The mode of action of Ala-Met involves its interaction with the metabolic pathways of its constituent amino acids. Methionine is metabolized in the liver, leading to decreased levels of hepatic glutathione and increased oxidative stress . Alanine works in parallel with glutamine, sparing glutamine metabolism for high-demand tissues under inflammatory and highly catabolic situations .
Biochemical Pathways
Ala-Met affects several biochemical pathways. Methionine metabolism involves the formation of SAMe, L-homocysteine, L-cysteine, taurine, and sulfate . Alanine metabolism, on the other hand, contributes to the production of pyruvate and glutamate . These pathways have downstream effects on various cellular functions, including protein synthesis, antioxidant defense, and immune response.
Result of Action
The molecular and cellular effects of Ala-Met’s action are primarily related to its role in amino acid metabolism. By providing methionine and alanine, Ala-Met can support protein synthesis, antioxidant defense, and immune function . In addition, methionine metabolism can influence cellular methylation processes, while alanine metabolism can affect energy production and redox balance .
Action Environment
The action, efficacy, and stability of Ala-Met can be influenced by various environmental factors. For instance, the availability of other nutrients, the presence of specific enzymes, and the physiological state of the organism can all affect how Ala-Met is metabolized and utilized. Furthermore, the production of Ala-Met via microbial fermentation can be influenced by factors such as nutrient availability, pH, temperature, and the genetic characteristics of the microbial strain .
特性
IUPAC Name |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3S/c1-5(9)7(11)10-6(8(12)13)3-4-14-2/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13)/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHURBQASBLAPO-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCSC)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50932428 | |
| Record name | N-(2-Amino-1-hydroxypropylidene)methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50932428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Alanylmethionine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028693 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
14486-05-6 | |
| Record name | L-Alanyl-L-methionine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14486-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Alanyl-L-methionine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014486056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Amino-1-hydroxypropylidene)methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50932428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-alanyl-L-methionine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.974 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Alanylmethionine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028693 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Ala-Met?
A1: The molecular formula of Ala-Met is C7H14N2O3S, and its molecular weight is 206.27 g/mol.
Q2: Is there any spectroscopic data available for Ala-Met?
A2: While the provided research doesn't delve into detailed spectroscopic characterization, techniques like nuclear magnetic resonance (NMR) spectroscopy can be employed to analyze its structure and properties. For instance, in a study on F pilin, 1H-nuclear magnetic resonance spectroscopy was used to determine the N-terminal alanine residue blocking by an acetyl group. []
Q3: What is the significance of the peptide bond in Ala-Met?
A3: The peptide bond linking alanine and methionine is crucial for the dipeptide's stability and biological activity. Studies have shown that specific reagents and conditions during peptide synthesis can lead to racemization, impacting its properties. []
Q4: Does Ala-Met play a role in the antigenic determinants of blood groups?
A4: Research suggests that the octapeptides containing Ala-Met at the N-terminus of glycophorin A contribute to the antigenic determinants of the M and N blood group systems. Specifically, the amino-terminal serine of the octapeptide in M-glycophorin A is a primary determinant for the M antigen. []
Q5: Has Ala-Met been identified in naturally occurring peptides with biological activity?
A5: Yes, Ala-Met is found within various biologically active peptides. For example, it's present in the sequence of somatostatin-28, a naturally occurring peptide found in ovine hypothalamic extracts, known for its somatotropin (growth hormone) and prolactin release-inhibiting activities. [, ]
Q6: How does the sequence context of Ala-Met affect its biological properties?
A6: The specific amino acid sequence surrounding Ala-Met significantly influences its biological activity. For instance, in studies on triticale carboxypeptidase III, N-CBZ-Ala-Met was hydrolyzed at a high rate, suggesting the enzyme's preference for aromatic or large aliphatic side chains adjacent to Ala-Met. []
Q7: Are there any known interactions between Ala-Met and metal ions?
A7: Research indicates that the presence of Ala-Met within specific peptide sequences can influence metal binding. A study focusing on the Al transporter Nrat1 highlighted the importance of the Ala-Met-Val-Met motif in metal binding and transport. Substituting this motif with one from a Mn transporter led to changes in Al transport activity, emphasizing the role of the motif in metal selectivity. []
Q8: What is the role of Ala-Met in enzyme-substrate interactions?
A8: Studies on carboxypeptidase III revealed that the presence of Ala-Met within a peptide substrate influences its hydrolysis rate. This suggests that the specific amino acid context around Ala-Met can either enhance or hinder enzyme recognition and activity. []
Q9: How stable is Ala-Met under various conditions?
A9: While the provided research doesn't directly address Ala-Met's stability, general peptide stability is influenced by factors like pH, temperature, and enzymatic degradation.
Q10: Are there specific formulation strategies to improve Ala-Met stability?
A10: Although not explicitly discussed for Ala-Met, common peptide formulation strategies, such as lyophilization, the use of stabilizing excipients, and encapsulation techniques, can potentially enhance its stability. For example, in the synthesis of prosomatostatin, a putative somatostatin precursor, the peptide was purified using techniques like gel filtration and ion-exchange chromatography to obtain a stable and pure product for biological testing. []
Q11: What are the potential applications of Ala-Met in drug development?
A11: Understanding the role of Ala-Met within bioactive peptides can guide the development of novel therapeutics. For instance, research on synthetic peptides like LT-10, derived from Lethal Toxin Neutralizing Factor (LTNF), shows promise in treating intoxication caused by various toxins. [, ] Further research is necessary to explore its full therapeutic potential in areas like anti-venom and anti-toxin therapy.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



